Human Plasma Metabolite Abundance: N-Sulfate vs. Parent Drug and N-Carbamoyl Glucuronide
In the definitive human ADME study, sitagliptin N‑sulfate was one of only six detectable metabolites in human plasma following a single 83 mg oral dose of [¹⁴C]sitagliptin. The N‑sulfate conjugate accounted for <1% to 7% of total plasma radioactivity, while the parent drug constituted approximately 74% of the plasma AUC [REFS‑1][REFS‑2]. The N‑carbamoyl glucuronide conjugate was present at similarly trace levels (<1–7%), but the N‑sulfate metabolite was consistently detected in both human plasma and urine, whereas glucuronides were absent from feces, indicating differential enterohepatic handling [REFS‑1].
| Evidence Dimension | Relative abundance in human plasma (% total radioactivity AUC) |
|---|---|
| Target Compound Data | <1–7% of total plasma radioactivity (N‑sulfate metabolite) |
| Comparator Or Baseline | Parent drug (sitagliptin): ~74% of plasma AUC; N‑carbamoyl glucuronide: <1–7% |
| Quantified Difference | N‑sulfate abundance is ~10–100‑fold lower than parent drug; comparable in range to N‑carbamoyl glucuronide but with differential fecal recovery (glucuronides not detected in feces). |
| Conditions | Healthy human volunteers, single oral 83 mg/193 μCi [¹⁴C]sitagliptin, plasma collected over 7 days |
Why This Matters
This quantitative metabolite profile directly defines the required sensitivity threshold for any bioanalytical method used in bioequivalence or DDI studies; selecting the correct N‑sulfate reference standard is essential for accurate peak identification at <7% abundance.
- [1] Vincent SH, Reed JR, Bergman AJ, et al. Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans. Drug Metab Dispos. 2007;35(4):533-538. View Source
- [2] Beconi MG, Reed JR, Teffera Y, et al. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs. Drug Metab Dispos. 2007;35(4):525-532. View Source
